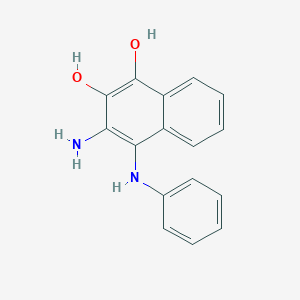
3-Amino-4-anilinonaphthalene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 407262 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied for its role in biological processes and its potential therapeutic uses.
Vorbereitungsmethoden
The synthesis of NSC 407262 involves several steps, typically starting with the preparation of the necessary precursors. The synthetic routes often include specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to facilitate the reactions. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.
Analyse Chemischer Reaktionen
NSC 407262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 407262 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 407262 is investigated for its potential to treat certain diseases, including cancer. In industry, it may be used in the development of new materials or as a component in manufacturing processes.
Wirkmechanismus
The mechanism of action of NSC 407262 involves its interaction with specific molecular targets and pathways within cells. It may bind to certain proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways involved can vary depending on the context in which the compound is used, but it often involves modulation of signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
NSC 407262 can be compared to other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or those that act on the same molecular targets. By comparing their properties, researchers can better understand the specific advantages and potential applications of NSC 407262. Some similar compounds might include other small molecules used in therapeutic research or compounds with similar functional groups.
Would you like more detailed information on any specific section?
Eigenschaften
CAS-Nummer |
7595-99-5 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-amino-4-anilinonaphthalene-1,2-diol |
InChI |
InChI=1S/C16H14N2O2/c17-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(19)16(13)20/h1-9,18-20H,17H2 |
InChI-Schlüssel |
ZLINAFBLBSODAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















